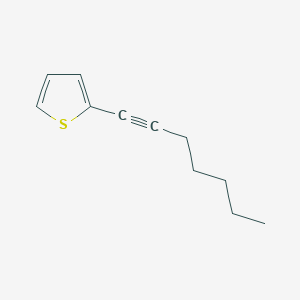

2-(Hept-1-YN-1-YL)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

64146-58-3 |

|---|---|

Molecular Formula |

C11H14S |

Molecular Weight |

178.30 g/mol |

IUPAC Name |

2-hept-1-ynylthiophene |

InChI |

InChI=1S/C11H14S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-5H2,1H3 |

InChI Key |

RNAJSUMFXRLJEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hept 1 Yn 1 Yl Thiophene and Analogous Structures

Strategies for Thiophene (B33073) Functionalization

The introduction of an alkynyl group onto a thiophene ring can be achieved through several strategic approaches. These can be broadly categorized into direct methods that functionalize an existing C-H bond and precursor-based routes that rely on a pre-functionalized thiophene starting material.

Direct Alkynylation Approaches

Direct C-H alkynylation of thiophenes represents a highly efficient and atom-economical approach to synthesizing 2-alkynylthiophenes. cas.cn This method avoids the need for pre-halogenation or metallation of the thiophene ring, thus shortening the synthetic sequence. nii.ac.jp Palladium catalysis has been a key enabler in this field. For instance, the direct alkynylation of thiophenes with 1-bromoalkynes has been reported to proceed with high α-selectivity. nii.ac.jp

In one notable methodology, a palladium catalyst is employed to couple thiophenes with terminal alkynes directly. cas.cn This process often utilizes an oxidant, such as a silver salt, to facilitate the dehydrogenative cross-coupling and suppress the undesired homocoupling of the terminal alkyne. cas.cn The reaction conditions are generally mild, and the protocol is applicable to a range of electron-rich heterocycles, not just thiophenes. cas.cn

Recent advancements have also focused on achieving catalyst-controlled regioselectivity in the direct alkynylation of substituted thiophenes. nih.gov By carefully selecting the palladium catalyst and reaction conditions, it is possible to selectively introduce the alkynyl group at either the C2 or C5 position of a 3-substituted thiophene, a challenging transformation to control. nih.gov

| Catalyst System | Alkynylating Agent | Key Features |

| Palladium salt with silver oxidant | Terminal alkynes | First general method for direct synthesis of alkynylated heterocycles using terminal alkynes. cas.cn |

| Palladium dinuclear complex | 1-Bromo-2-TIPS-acetylene | High α-selectivity for direct alkynylation. nii.ac.jp |

| Tunable Palladium Catalyst | 1-Bromoalkynes | Catalyst-controlled regiodivergent alkynylation of 3-substituted thiophenes. nih.gov |

Precursor-Based Synthesis Routes

Historically, the synthesis of 2-alkynylthiophenes has heavily relied on precursor-based methods. These routes typically involve the initial preparation of a functionalized thiophene, such as a 2-halothiophene or a 2-organometallic thiophene derivative, which then undergoes a subsequent reaction to introduce the alkynyl moiety.

A common precursor-based approach involves the halogenation of thiophene, followed by a cross-coupling reaction, such as the Sonogashira coupling. nih.gov The regioselectivity of the final product in this multi-step process is dictated by the initial halogenation step. nih.gov While reliable, these methods are less atom-economical than direct C-H functionalization due to the additional steps required for precursor synthesis.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the formation of the carbon-carbon bond between the thiophene ring and the alkynyl group.

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is a powerful and widely used method for the synthesis of 2-alkynylthiophenes. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically involves the reaction of a terminal alkyne, such as 1-heptyne (B1330384), with an aryl or vinyl halide, in this case, a 2-halothiophene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org

The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org This has made it a valuable tool in the synthesis of complex molecules. wikipedia.org A typical Sonogashira coupling for the synthesis of a 2-alkynylthiophene would involve reacting 2-iodothiophene (B115884) or 2-bromothiophene (B119243) with the desired terminal alkyne.

| Catalyst System | Reactants | Base | Key Features |

| Palladium(0) complex and Copper(I) salt | 2-Halothiophene and Terminal Alkyne | Amine base (e.g., triethylamine, diisopropylamine) | Mild reaction conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Copper-free Palladium catalyst | 2-Halothiophene and Terminal Alkyne | Varies (e.g., amine, carbonate) | Avoids the use of a copper co-catalyst. libretexts.org |

Other Catalytic Approaches for Carbon-Carbon Bond Formation

While the Sonogashira reaction is predominant, other transition metal-catalyzed methods have also been developed for the synthesis of alkynylthiophenes. Copper-catalyzed reactions, for instance, can be employed for the coupling of alkynes with various substrates. mdpi.com These methods can sometimes offer different reactivity profiles or be more cost-effective than palladium-based systems.

Non-Catalytic Synthetic Pathways

Although less common, non-catalytic pathways for the synthesis of alkynylthiophenes exist. These methods often require harsher reaction conditions or the use of highly reactive reagents. For example, the reaction of a metal acetylide, such as lithium heptyn-1-ide, with an electrophilic thiophene derivative could potentially form the desired product. However, these methods may suffer from lower functional group tolerance and selectivity compared to their transition metal-catalyzed counterparts. Research into transition-metal-free methods for the synthesis of thiophene derivatives is an ongoing area of interest, aiming for more economical and environmentally friendly processes. organic-chemistry.org

Considerations of Regioselectivity and Stereoselectivity in Synthesis

The controlled synthesis of specifically substituted thiophenes is crucial for their application in various scientific fields. Regioselectivity and stereoselectivity are two fundamental pillars that dictate the outcome and efficiency of these synthetic routes.

Regioselectivity in the Synthesis of 2-Alkynylthiophenes

Regioselectivity refers to the preferential reaction at one site over another in a chemical molecule. In the context of synthesizing 2-(Hept-1-YN-1-YL)thiophene and its analogs, this is most pertinent when starting with a thiophene ring that has multiple potential reaction sites, such as dihalothiophenes. The Sonogashira cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is the most common method for this transformation. wikipedia.org

Research has consistently shown that in the Sonogashira coupling of dihalothiophenes, the C2 position is significantly more reactive than the C3 position. This preferential reactivity is attributed to the electronic properties of the thiophene ring, where the carbon adjacent to the sulfur atom (C2) is more susceptible to oxidative addition by the palladium catalyst, a key step in the catalytic cycle. For instance, the reaction of 2,3-dibromothiophene (B118489) with terminal alkynes under Sonogashira conditions predominantly yields the 2-alkynyl-3-bromothiophene product. researchgate.net This inherent regioselectivity allows for the directed synthesis of 2-substituted thiophenes.

Similarly, when considering 2,4-disubstituted thiophenes, the choice of starting material and reaction conditions can dictate the regiochemical outcome. While direct alkynylation of a pre-functionalized thiophene at the 2-position is the most straightforward approach for 2-(Hept-1-YN-1-YL)thiophene, the synthesis of more complex analogs may involve precursors with multiple reactive sites, where understanding the subtle factors governing regioselectivity becomes paramount.

Stereoselectivity in the Synthesis of Analogous Structures

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary concern in the synthesis of 2-(Hept-1-YN-1-YL)thiophene itself, as the linear nature of the heptynyl group does not introduce any chiral centers. However, when considering the synthesis of more complex analogous structures, particularly those with chiral side chains or substituents, stereoselectivity becomes a critical aspect.

For instance, if an analog of 2-(Hept-1-YN-1-YL)thiophene were to be synthesized with a chiral alcohol or an asymmetric center within the alkyl chain of the alkyne, the synthetic strategy would need to incorporate stereoselective methods to control the configuration of these centers. This could involve the use of chiral catalysts, auxiliaries, or starting materials with predefined stereochemistry. While the Sonogashira coupling itself does not typically induce chirality, the synthesis of the chiral alkyne partner would necessitate asymmetric synthesis techniques. Recent advancements in organocatalysis have demonstrated the highly stereoselective construction of complex polycyclic thiophene derivatives, showcasing the potential for precise control over the three-dimensional arrangement of atoms in thiophene-containing molecules. rsc.org

Synthetic Challenges and Innovative Solutions

Despite the robustness of modern synthetic methods, the preparation of 2-(Hept-1-YN-1-YL)thiophene and its analogs is not without its challenges. These hurdles have spurred the development of innovative solutions to improve efficiency, yield, and sustainability.

Common Synthetic Challenges

One of the most frequently encountered challenges in the Sonogashira coupling is the undesired homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which leads to the formation of a diyne byproduct. wikipedia.org This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Another significant challenge is the deactivation of the palladium catalyst. The formation of palladium black, an inactive form of the catalyst, can halt the reaction prematurely and lead to lower yields. acs.org The stability of the catalyst, particularly under prolonged reaction times or at elevated temperatures, is a critical factor. Furthermore, traditional Sonogashira reactions often require stringent anhydrous and anaerobic conditions, which can be cumbersome and limit the practicality of the method, especially on a larger scale.

Innovative Solutions and Methodological Advances

To address these challenges, significant research efforts have been directed towards the development of more robust and efficient catalytic systems and reaction conditions.

Copper-Free Sonogashira Coupling: A major innovation has been the development of copper-free Sonogashira protocols. nih.gov By eliminating the copper co-catalyst, the propensity for Glaser-Hay homocoupling is significantly reduced. These systems often employ more electron-rich and bulky phosphine (B1218219) ligands on the palladium center to facilitate the catalytic cycle in the absence of copper. Several studies have demonstrated the successful application of copper-free conditions for the coupling of aryl halides with terminal alkynes, leading to high yields of the desired products. acs.orgnih.gov For example, the copper-free Sonogashira coupling of 2-iodothiophene with a terminal alkyne using an aminopyrimidine-palladium(II) complex in an aqueous medium resulted in a 95% conversion to the desired product. nih.gov

Development of Advanced Catalysts: The design of more active and stable palladium catalysts is another area of intense research. Air-stable palladium precatalysts have been developed, which simplify the experimental setup by eliminating the need for strictly inert atmospheres. acs.org These catalysts are often commercially available and allow for rapid access to the active monoligated palladium species. Furthermore, heterogeneous catalysts, where the palladium is supported on a solid matrix such as polymers or silica, offer the advantage of easy separation and recycling, thus improving the sustainability of the process. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the Sonogashira coupling reaction. organic-chemistry.orgrsc.org Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This technique has been successfully applied to the synthesis of various alkynyl-substituted heterocycles, including thiophenes. organic-chemistry.orgresearchgate.net

The following tables provide a summary of research findings on the synthesis of 2-alkynylthiophenes, highlighting the impact of different catalysts and reaction conditions on the reaction outcome.

| Catalyst System | Thiophene Substrate | Alkyne Substrate | Solvent | Conditions | Yield/Conversion | Reference |

| Pd(OAc)₂ / P(p-tol)₃ / DBU | 3-Bromopyridine | Phenylacetylene | N/A | 80°C, 6h | 98% | scirp.org |

| Aminopyrimidine-Pd(II) complex | 2-Iodothiophene | Homopropargylglycine | Aqueous | 37°C | 95% conversion | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | 2-Iodothiophene | Phenylacetylene | Water | 140°C | 89% | |

| [DTBNpP]Pd(crotyl)Cl | 4-Bromotoluene | Phenylacetylene | DMSO | Room Temp, 0.5h | 96% | acs.org |

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Reaction Type | Catalyst | Conditions | Key Advantage | Reference |

| Microwave-Assisted | PdCl₂(PPh₃)₂ / CuI | Microwave, 5-25 min | Rapid reaction times, high yields | organic-chemistry.org |

| Copper-Free | [DTBNpP]Pd(crotyl)Cl | Room Temperature | Avoids Glaser-Hay coupling, mild conditions | acs.org |

| Aqueous Media | Aminopyrimidine-Pd(II) | Water | Environmentally friendly, biocompatible | nih.gov |

| Heterogeneous | Pd supported on polymer | Recyclable | Catalyst can be reused | mdpi.com |

Table 2: Overview of Innovative Solutions in Sonogashira Coupling for 2-Alkynylthiophene Synthesis

Chemical Reactivity and Transformations of 2 Hept 1 Yn 1 Yl Thiophene

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring in 2-(hept-1-yn-1-yl)thiophene is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the heptynyl substituent influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like thiophene. pressbooks.pubmasterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org The stability of this intermediate determines the reaction rate and the position of substitution.

For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position (adjacent to the sulfur atom and on the opposite side of the existing substituent), as this position is most activated by the sulfur heteroatom and leads to the most stable cationic intermediate. The C3 position is the next most likely site of attack. The hept-1-yn-1-yl group at the C2 position will further influence this selectivity.

A common example of EAS is halogenation. The reaction of 2-(hept-1-yn-1-yl)thiophene with an electrophilic halogen source, such as N-iodosuccinimide (NIS), would be expected to yield 2-(hept-1-yn-1-yl)-5-iodothiophene as the major product. This is supported by similar reactions, such as the lithiation of 2-(hept-1-yn-1-yl)thiophene followed by quenching with iodine, which also yields the 5-iodo derivative. core.ac.uk

| Reaction | Reagents | Major Product |

| Iodination | N-Iodosuccinimide (NIS) | 2-(Hept-1-yn-1-yl)-5-iodothiophene |

| Bromination | N-Bromosuccinimide (NBS) | 2-(Hept-1-yn-1-yl)-5-bromothiophene |

| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted isomers |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 5-Acyl-2-(hept-1-yn-1-yl)thiophene |

Nucleophilic Reaction Pathways

Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult due to its electron-rich nature. youtube.com However, if the thiophene ring is substituted with strong electron-withdrawing groups or if a good leaving group is present, nucleophilic substitution can occur. For instance, if 2-(hept-1-yn-1-yl)thiophene were to be halogenated at the 5-position, the resulting 2-(hept-1-yn-1-yl)-5-halothiophene could potentially undergo nucleophilic substitution reactions, although this is less common than electrophilic substitution.

A more relevant nucleophilic pathway for this compound involves the deprotonation of the thiophene ring. Treatment with a strong base, such as lithium diisopropylamide (LDA), can lead to the formation of a lithiated species, which then acts as a potent nucleophile. For 2-(hept-1-yn-1-yl)thiophene, deprotonation occurs selectively at the C5 position, generating 2-(hept-1-yn-1-yl)-5-lithiothiophene. core.ac.uk This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

Oxidative and Reductive Chemical Transformations

The thiophene ring can undergo both oxidation and reduction, although these transformations often require specific reagents to control the outcome. researchgate.net

Oxidation: Oxidation of the sulfur atom in the thiophene ring can lead to the formation of thiophene-1-oxides or thiophene-1,1-dioxides. researchgate.net These reactions typically employ oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting sulfoxides and sulfones exhibit altered electronic properties and reactivity compared to the parent thiophene. For example, thiophene-1,1-dioxides can participate as dienes in Diels-Alder reactions.

Reduction: The thiophene ring is relatively resistant to catalytic hydrogenation under conditions that would typically reduce a simple alkene or alkyne. However, more forceful reduction methods can be employed. The Birch reduction, using sodium in liquid ammonia (B1221849) with an alcohol proton source, can partially reduce the thiophene ring. researchgate.net Complete reduction to a tetrahydrothiophene (B86538) ring generally requires more drastic conditions or specific catalysts.

Reactions Involving the Alkyne Group

The carbon-carbon triple bond of the heptynyl group is a site of high electron density, making it reactive towards a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrofunctionalization)

The alkyne moiety readily undergoes addition reactions where the triple bond is converted to a double or single bond.

Hydrogenation: Catalytic hydrogenation can reduce the alkyne. Depending on the catalyst and reaction conditions, the reduction can be stopped at the alkene stage or proceed to the fully saturated alkane. Using a poisoned catalyst, such as Lindlar's catalyst, will selectively produce the cis-alkene, (Z)-2-(hept-1-en-1-yl)thiophene.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond can occur once or twice, depending on the stoichiometry of the reagents, to form dihaloalkenes or tetrahaloalkanes, respectively. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the carbon atom of the alkyne that is bonded to the thiophene ring, and the halide adds to the other carbon of the original triple bond. libretexts.org

Hydrofunctionalization: This broad class of reactions involves the addition of an H-X molecule (where X can be a variety of functional groups) across the alkyne. rsc.org Metal catalysts, particularly those based on gold, are effective in activating alkynes for nucleophilic attack. acs.orgucl.ac.uk For example, the gold-catalyzed hydration of the alkyne in 2-(hept-1-yn-1-yl)thiophene would lead to the formation of a ketone, 1-(thiophen-2-yl)heptan-2-one, via an enol intermediate.

| Reaction Type | Reagents | Product(s) |

| Catalytic Hydrogenation | H₂, Lindlar's catalyst | (Z)-2-(Hept-1-en-1-yl)thiophene |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Heptylthiophene |

| Bromination (1 equiv.) | Br₂ | (E/Z)-2-(1,2-Dibromohept-1-en-1-yl)thiophene |

| Hydrochlorination (1 equiv.) | HCl | 2-(2-Chlorohept-1-en-1-yl)thiophene |

| Gold-Catalyzed Hydration | H₂O, Au(I) catalyst | 1-(Thiophen-2-yl)heptan-2-one |

Cycloaddition Reactions (e.g., Click Chemistry Approaches)

The alkyne group is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

[3+2] Cycloadditions (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgnih.govacs.org Reacting 2-(hept-1-yn-1-yl)thiophene with an organic azide (B81097) in the presence of a copper(I) catalyst would specifically yield a 1,4-disubstituted triazole. This reaction is valued for its high yield, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org

Diels-Alder Reactions: While terminal alkynes are generally less reactive dienophiles than alkenes, they can participate in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions, to form cyclohexadiene derivatives.

The Sonogashira coupling reaction, while technically a cross-coupling reaction rather than a cycloaddition, is a critical reaction for the synthesis of 2-(hept-1-yn-1-yl)thiophene itself from 2-halothiophene and 1-heptyne (B1330384), and it highlights the reactivity of the terminal alkyne C-H bond in the presence of a palladium/copper catalyst system. core.ac.ukdergipark.org.trmetu.edu.tr

Further Cross-Coupling Reactions and Alkyne Functionalization

The 2-(hept-1-yn-1-yl)thiophene scaffold, featuring both an aromatic heterocyclic ring and a terminal alkyne, is a versatile building block for the synthesis of more complex molecular architectures through various metal-catalyzed cross-coupling reactions and direct functionalization of the triple bond. The reactivity of both the thiophene ring and the alkyne group allows for selective transformations, leading to a diverse range of derivatives.

Research has demonstrated that thiophene derivatives bearing alkyne functionalities can undergo further coupling reactions. The Sonogashira cross-coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a primary method for introducing the heptynyl group onto the thiophene ring. metu.edu.tr For instance, ethyl 2-(hept-1-yn-1-yl)thiophene-3-carboxylate has been synthesized via a Sonogashira reaction between ethyl 2-iodothiophene-3-carboxylate and 1-heptyne. metu.edu.tr Beyond its synthesis, the alkyne moiety itself can be a reactive site for further functionalization.

While direct cross-coupling examples for 2-(hept-1-yn-1-yl)thiophene are not extensively documented, the reactivity of similar systems suggests high potential. For example, related structures like 3-(hept-1-yn-1-yl)-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene have been successfully synthesized, showcasing that the heptynyl group is compatible with multi-step synthetic sequences involving coupling reactions. researchgate.net The alkyne's carbon-carbon triple bond can be activated by various electrophiles or transition metal complexes, including gold or iodine, to participate in cyclization or addition reactions. researchgate.net This allows for the construction of new heterocyclic or carbocyclic systems fused to the thiophene core.

The functionalization can also target the terminal end of the alkyne. Palladium-catalyzed reactions are known to facilitate the coupling of terminal alkynes with a wide array of partners, extending the conjugated system. uni-rostock.de The table below summarizes potential transformations based on the known reactivity of terminal alkynes and thiophene derivatives.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl-substituted alkyne |

| Stille Coupling | Organostannane, Pd catalyst | Substituted alkyne or thiophene |

| Electrophilic Cyclization | I₂, Electrophile | Iodinated cyclic products |

| Hydration | Acid or Au/Hg catalyst | 2-(1-Heptanoyl)thiophene |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazole derivative |

These reactions highlight the dual reactivity of the molecule, enabling its use as a precursor for highly functionalized materials and complex organic compounds.

Polymerization and Oligomerization Mechanisms

The presence of both a thiophene ring and an alkyne group makes 2-(hept-1-yn-1-yl)thiophene a candidate monomer for the synthesis of conjugated polymers. Such polymers, featuring alternating thiophene and alkyne units, are of significant interest for applications in organic electronics due to their unique optical and conductive properties. nih.govacs.org

Formation of Thiophene-Alkyne Conjugated Polymers

The polymerization of thiophene derivatives typically occurs at the 2 and 5 positions of the thiophene ring to create a conjugated backbone. nih.gov For a monomer like 2-(hept-1-yn-1-yl)thiophene, polymerization would likely involve a preliminary functionalization, such as bromination at the 5-position, to create a suitable monomer for cross-coupling polymerization.

The Sonogashira coupling reaction is a key method used to construct thiophene-alkyne conjugated systems. rsc.org This step-growth polymerization mechanism involves the repetitive coupling of a di-halo-thiophene monomer with a di-ethynyl monomer or the self-condensation of a monomer bearing both a halide and a terminal alkyne. In the context of 2-(hept-1-yn-1-yl)thiophene, a hypothetical polymerization could involve its 5-bromo derivative, which would polymerize via a head-to-tail coupling mechanism, incorporating the heptynyl side chain into the final polymer structure.

Alternatively, polymerization can proceed through the acetylenic group. Rhodium-based catalysts, such as [(nbd)RhCl]₂, are effective for the polymerization of acetylenes with thiophene side groups. mdpi.com This approach would yield a polyacetylene backbone with pendant 2-thienyl groups, each substituted with a heptyl chain. The resulting polymer structure would consist of a highly conjugated main chain with electroactive thiophene side groups. mdpi.com The properties of the resulting polymer, such as solubility and thermal stability, are significantly influenced by the side chains. mdpi.com

Mechanistic Investigations of Polymerization Processes

The mechanisms governing the formation of thiophene-based polymers are crucial for controlling the material's properties, such as molecular weight, regioregularity, and electronic characteristics. nih.gov

Step-Growth Polymerization: As mentioned, Sonogashira coupling is a classic example of step-growth polymerization. In this mechanism, monomers react to form dimers, then trimers, and so on, with the molecular weight of the polymer increasing slowly until high conversion rates are achieved. nih.gov This method is versatile but can make it challenging to control molecular weights and achieve low polydispersity.

Chain-Growth Polymerization: A more controlled approach is catalyst-transfer polycondensation (CTP), particularly using nickel or palladium catalysts. umich.edu This is a chain-growth mechanism. The process begins with an initiation step where the catalyst activates a monomer. In the propagation step, the catalyst "walks" along the growing polymer chain and inserts new monomers one by one from a reservoir of monomer Grignard reagents. umich.edu This living polymerization technique allows for precise control over the polymer's molecular weight and the synthesis of block copolymers. umich.edu While initially discovered for the synthesis of polythiophenes, the principles of CTP could be adapted for thiophene-alkyne systems to achieve well-defined polymer architectures.

Electropolymerization: Another method is electropolymerization, where a voltage is applied to a solution containing the monomer. This process generates radical cations that couple to form the polymer film on the electrode surface. Thiophene and its derivatives are well-known to undergo electropolymerization. ekb.eg For a monomer like 2-(hept-1-yn-1-yl)thiophene, this could lead to crosslinked polymers with conjugated segments in both the main chain and through the side groups, potentially enhancing conductivity. mdpi.com

The study of these mechanisms reveals that the choice of catalyst and reaction conditions profoundly impacts the structure and properties of the final conjugated polymer. umich.edursc.org

Derivatization and Structural Modification of 2 Hept 1 Yn 1 Yl Thiophene

Synthesis of Substituted 2-(Hept-1-yn-1-yl)thiophene Derivatives

The synthesis of substituted derivatives of 2-(hept-1-yn-1-yl)thiophene can be achieved through various organic reactions, primarily by introducing functional groups onto the thiophene (B33073) ring. The Sonogashira cross-coupling reaction is a fundamental method for preparing the parent compound itself, which can then be further functionalized. core.ac.ukresearchgate.net

One common derivatization is iodination. The synthesis of 2-(hept-1-yn-1-yl)-5-iodothiophene is accomplished by treating 2-(hept-1-yn-1-yl)thiophene with lithium diisopropylamide (LDA) followed by the addition of iodine. core.ac.ukresearchgate.net This iodo-derivative serves as a key intermediate for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-position of the thiophene ring. core.ac.ukresearchgate.net

Another important class of derivatives involves the introduction of carboxylate groups. Ethyl 2-(hept-1-yn-1-yl)thiophene-3-carboxylate has been synthesized via a Sonogashira cross-coupling reaction between ethyl 2-iodothiophene-3-carboxylate and 1-heptyne (B1330384). metu.edu.tr This reaction typically employs a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst in the presence of a base like triethylamine. metu.edu.trresearchgate.net These carboxylated derivatives are valuable precursors for synthesizing more complex heterocyclic systems. metu.edu.tr

Development of Extended Conjugated Systems

Extending the π-conjugated system of 2-(hept-1-yn-1-yl)thiophene is of significant interest for applications in organic electronics, such as organic semiconductors and dyes. nih.gov The Sonogashira coupling is again a pivotal reaction in this context, enabling the connection of the thiophene core to other aromatic or unsaturated moieties. gold-chemistry.orgwikipedia.org

For instance, an extended conjugated system, 3-(Hept-1-yn-1-yl)-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene , was synthesized with a 90% yield. researchgate.net This synthesis involved the Sonogashira coupling of 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene with 1-heptyne, demonstrating the effective use of the heptynyl group to build larger, electronically active molecules. researchgate.net

Another strategy involves using the derivatized compound, 2-(hept-1-yn-1-yl)-5-iodothiophene , as a building block. This intermediate can undergo a subsequent Sonogashira coupling with another terminal alkyne. For example, its reaction with propargyl alcohol, catalyzed by Pd(Ph3P)2Cl2 and CuI, yields 3-(5-(hept-1-yn-1-yl)thiophen-2-yl)prop-2-yn-1-ol . core.ac.ukresearchgate.net This product features an extended diyne system, which further increases the conjugation length and introduces a hydroxyl functional group for potential subsequent transformations. core.ac.uk

Synthesis of Heterocyclic Fused Systems Incorporating the Compound

The construction of fused heterocyclic systems is a major area of synthetic chemistry, as these scaffolds are prevalent in pharmacologically active compounds and functional materials. researchgate.netresearchgate.net The derivative ethyl 2-(hept-1-yn-1-yl)thiophene-3-carboxylate serves as a key precursor for creating fused thienopyridinone and thienodiazepinone structures. metu.edu.tr

The synthesis of these fused systems is achieved through the cyclization of the thiophene derivative with hydrazine (B178648) hydrate. metu.edu.tr This reaction transforms the alkyne and ester functionalities into a new, fused heterocyclic ring, demonstrating an efficient pathway to complex molecular architectures. metu.edu.trresearchgate.net The resulting thienopyridinone and thienodiazepinone derivatives are of interest for their potential biological activities. metu.edu.tr Another approach to fused systems is the cascade cyclization of alkynyl diol derivatives, which can produce thieno[3,2-b]thiophenes, important components in optoelectronic materials. mdpi.comscilit.com While not starting directly from 2-(hept-1-yn-1-yl)thiophene, this methodology highlights the utility of alkyne-functionalized precursors in building fused thiophene systems. mdpi.com

Preparation of Macromolecular Architectures Based on the Compound

The development of polymers and other macromolecular structures from thiophene-based monomers is critical for creating new functional materials with applications in electronics and sensor technology. nih.govresearchgate.net The alkyne functionality in 2-(hept-1-yn-1-yl)thiophene makes it a suitable candidate for polymerization reactions.

Several polymerization techniques can be applied to alkyne-functionalized thiophenes. Sonogashira polycoupling , a reaction between terminal alkynes and aryl halides, can be used to create poly(aryleneethynylene)s, which are highly conjugated polymers. oup.com Another approach is electropolymerization , where an electrical potential is applied to a solution of the monomer, causing it to polymerize on the surface of an electrode. This method is particularly useful for creating thin polymer films for electronic devices. beilstein-journals.org Furthermore, thiol-yne click reactions offer a pathway to create polymers by reacting the alkyne group with dithiols, which can proceed under mild conditions. bham.ac.uk

While specific examples of the polymerization of 2-(hept-1-yn-1-yl)thiophene are not detailed in the reviewed literature, the established methodologies for other alkyne-substituted thiophenes provide a clear blueprint for its use in creating novel macromolecular architectures. nih.govoup.combeilstein-journals.org For example, a monomer like 2-(hept-1-yn-1-yl)-5-bromothiophene could undergo Kumada or Stille coupling polymerization to yield a regioregular polythiophene with pendant heptynyl groups, which could then be further modified. nih.gov

Advanced Spectroscopic and Structural Elucidation Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Methodologies for Structural Assignment

The ¹H NMR spectrum of 2-(Hept-1-yn-1-yl)thiophene provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear as distinct multiplets in the downfield region of the spectrum, characteristic of their deshielded nature within the aromatic system. The protons of the heptynyl chain exhibit signals in the upfield region. The methylene protons adjacent to the triple bond and those further down the alkyl chain will have characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

A representative ¹H NMR spectrum for 2-(Hept-1-yn-1-yl)thiophene would be expected to show the following key signals:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H5 | ~7.2-7.4 | Doublet | ~5.0 |

| Thiophene H3 | ~7.0-7.2 | Doublet | ~3.5 |

| Thiophene H4 | ~6.9-7.1 | Doublet of Doublets | ~5.0, ~3.5 |

| -CH₂- (adjacent to C≡C) | ~2.4 | Triplet | ~7.0 |

| -CH₂- (alkyl chain) | ~1.3-1.6 | Multiplets | |

| -CH₃ (terminal) | ~0.9 | Triplet | ~7.0 |

This table is generated based on typical chemical shifts for similar structures and should be considered illustrative.

Carbon NMR (¹³C NMR) Methodologies for Structural Assignment

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbon atoms of the thiophene ring resonate in the aromatic region (typically 120-140 ppm). The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that are instrumental in confirming the presence of the triple bond. The aliphatic carbons of the heptyl group appear in the upfield region of the spectrum.

Expected ¹³C NMR chemical shifts for 2-(Hept-1-yn-1-yl)thiophene are summarized below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Thiophene C2 (substituted) | ~123 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~132 |

| Thiophene C4 | ~125 |

| C≡C (Thiophene side) | ~93 |

| C≡C (Heptyl side) | ~73 |

| -CH₂- (adjacent to C≡C) | ~19 |

| -CH₂- (alkyl chain) | ~22, ~28, ~31 |

| -CH₃ (terminal) | ~14 |

This table is generated based on typical chemical shifts for similar structures and should be considered illustrative.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential data, 2D NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and between the protons of the adjacent methylene groups in the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming the attachment of the thiophene protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection between the thiophene ring and the heptynyl side chain. For example, a correlation between the thiophene H3 proton and the acetylenic carbons would be expected.

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 2-(Hept-1-yn-1-yl)thiophene, the molecular ion peak in a high-resolution mass spectrum (HRMS) would confirm its elemental formula.

The fragmentation pattern upon electron ionization would likely involve cleavage of the alkyl chain and fragmentation of the thiophene ring. Key fragments could include the loss of alkyl radicals from the heptyl group and the formation of a stable thienyl-acetylene cation. Analysis of these fragments provides further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For 2-(Hept-1-yn-1-yl)thiophene, the following characteristic vibrational modes would be expected:

C≡C Stretch: A weak but sharp absorption band in the IR spectrum around 2200-2260 cm⁻¹ is characteristic of the alkyne triple bond. This vibration may be more prominent in the Raman spectrum.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the thiophene ring.

Aliphatic C-H Stretch: Strong absorptions in the range of 2850-2960 cm⁻¹ correspond to the C-H stretching of the heptyl group.

C=C Stretch (Thiophene Ring): Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration of the thiophene ring is often observed in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state structure of 2-(Hept-1-yn-1-yl)thiophene as determined by single-crystal X-ray diffraction. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for this compound, are not available in published literature.

While X-ray crystallography is a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, it appears that 2-(Hept-1-yn-1-yl)thiophene has not yet been subjected to this type of analysis, or the results have not been made publicly available.

Research on related thiophene derivatives shows that X-ray crystallography is a powerful tool for understanding their molecular conformation and intermolecular interactions in the solid state. For instance, studies on more complex thiophene-containing molecules reveal how substituent groups influence crystal packing through various interactions such as hydrogen bonds and π–π stacking. nih.govresearchgate.net However, without a specific crystallographic study on 2-(Hept-1-yn-1-yl)thiophene, any discussion of its solid-state structure would be purely speculative.

Due to the absence of experimental data, the creation of data tables detailing the crystallographic parameters for 2-(Hept-1-yn-1-yl)thiophene is not possible at this time.

Computational and Theoretical Investigations of 2 Hept 1 Yn 1 Yl Thiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Hept-1-yn-1-yl)thiophene at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules like 2-(Hept-1-yn-1-yl)thiophene due to its balance of accuracy and computational cost. niscpr.res.insapub.org DFT calculations can accurately predict a variety of molecular properties.

Theoretical studies on related thiophene (B33073) derivatives often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate electronic properties. mjcce.org.mk For 2-(Hept-1-yn-1-yl)thiophene, DFT calculations would reveal the planarity of the thiophene ring and the linear geometry of the alkyne group. Key geometric parameters, such as bond lengths and angles, can be determined, providing a foundational understanding of the molecule's structure.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(Hept-1-yn-1-yl)thiophene, the MEP would likely show a high electron density on the thiophene ring, particularly the sulfur atom, and the triple bond of the heptynyl group, indicating these as potential sites for electrophilic attack.

Table 1: Predicted Geometric Parameters of 2-(Hept-1-yn-1-yl)thiophene using DFT

| Parameter | Predicted Value |

| C-S Bond Length (Thiophene) | ~1.72 Å |

| C=C Bond Length (Thiophene) | ~1.37 Å |

| C-C Bond Length (Thiophene) | ~1.42 Å |

| C≡C Bond Length (Heptynyl) | ~1.21 Å |

| C-C Bond Angle (Thiophene) | ~111-112° |

| C-S-C Bond Angle (Thiophene) | ~92° |

Note: These are representative values based on DFT calculations of similar thiophene derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. jchps.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

In 2-(Hept-1-yn-1-yl)thiophene, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is characteristic of many thiophene derivatives. researchgate.netmdpi.com The LUMO, on the other hand, would likely have significant contributions from both the thiophene ring and the acetylenic substituent. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar compounds suggest that the introduction of an alkyne substituent can influence these energy levels. mdpi.com

Table 2: Predicted Frontier Orbital Energies of 2-(Hept-1-yn-1-yl)thiophene

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.8 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 4.6 eV |

Note: These are representative values based on DFT calculations of similar thiophene derivatives.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, including transition states and intermediates that may be difficult to observe experimentally. rsc.orgwhiterose.ac.uk For 2-(Hept-1-yn-1-yl)thiophene, computational studies can elucidate the mechanisms of various potential reactions.

For instance, the synthesis of thiophenes can sometimes involve cyclization reactions. researchgate.netorganic-chemistry.org Computational modeling could be used to explore the energy profile of a potential synthetic route to 2-(Hept-1-yn-1-yl)thiophene, perhaps via a metal-catalyzed cross-coupling reaction. By calculating the energies of reactants, products, and transition states, the feasibility of a proposed mechanism can be assessed.

Furthermore, reactions involving the thiophene ring, such as electrophilic substitution or lithiation followed by electrophilic quench, can be modeled. whiterose.ac.uk For example, a study on the halogen dance reaction on a substituted thiophene used DFT to map out the reaction pathway, identifying key intermediates and transition state geometries. whiterose.ac.uk Similar approaches could predict the regioselectivity of reactions on 2-(Hept-1-yn-1-yl)thiophene.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties in a simulated environment, such as in a solvent.

For 2-(Hept-1-yn-1-yl)thiophene, the primary interest in MD simulations would be the conformational flexibility of the heptyl chain attached to the rigid thiophene-alkyne core. MD simulations can reveal the preferred conformations of the alkyl chain and the barriers to rotation around the single bonds. This information is valuable for understanding how the molecule might interact with other molecules or surfaces, for example, in the context of self-assembly or as a component in organic electronics. researchgate.net Studies on other thiophene derivatives have used MD simulations to assess the stability of ligand-protein complexes, which could be relevant if 2-(Hept-1-yn-1-yl)thiophene were to be investigated for biological applications. mdpi.com

Predictive Modeling for Synthetic Pathways and Reactivity

Computational chemistry can be used in a predictive capacity to design novel synthetic routes and to anticipate the reactivity of a molecule before experiments are conducted. rsc.org This predictive power can save significant time and resources in the laboratory.

For 2-(Hept-1-yn-1-yl)thiophene, predictive modeling could be used to screen for potential catalysts for its synthesis, for example, in a Sonogashira coupling reaction between a halo-thiophene and hept-1-yne. Computational methods can help in understanding the catalytic cycle and in identifying the most efficient catalyst system.

Reactivity prediction can be achieved through the analysis of reactivity descriptors derived from DFT calculations, such as Fukui functions and dual descriptors. mjcce.org.mk These descriptors indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 2-(Hept-1-yn-1-yl)thiophene, such analysis would likely confirm the high reactivity of the positions on the thiophene ring and the potential for reactions at the triple bond. This predictive capability is crucial for planning chemical modifications of the molecule to tune its properties for specific applications.

Role in Advanced Materials and Chemical Technologies Research

Precursor for Organic Electronic Materials Research

Thiophene-based compounds are foundational to the field of organic electronics due to their favorable electronic properties and stability. researchgate.net The synthesis of 2-(Hept-1-yn-1-yl)thiophene is typically achieved through methods like the Sonogashira coupling, which joins a terminal alkyne (hept-1-yne) with a halogenated thiophene (B33073). researchgate.netdergipark.org.tr This process is efficient and allows for the creation of a versatile precursor for more complex organic electronic materials. dergipark.org.tr

Conjugated polymers and oligomers are the cornerstone of many organic electronic devices. mdpi.com These materials feature alternating single and double bonds, which allow for the delocalization of pi-electrons and thus, electrical conductivity. Thiophene-containing oligomers and polymers are extensively studied for these applications. mdpi.comwiley-vch.de

The structure of 2-(Hept-1-yn-1-yl)thiophene makes it a valuable monomer or intermediate in the synthesis of such materials. The terminal alkyne group (C≡C) is a highly reactive site that can participate in polymerization reactions. For instance, the alkyne can be used in cyclization reactions to form more extended aromatic systems or can be polymerized to create polyacetylene-type structures with thiophene side chains. The heptyl group (a seven-carbon chain) is a crucial feature, as it imparts solubility to the resulting polymers and oligomers in common organic solvents. google.com This solubility is critical for solution-based processing techniques, such as spin-coating or printing, which are cost-effective methods for fabricating large-area electronic devices. wiley-vch.de While direct polymerization of 2-(Hept-1-yn-1-yl)thiophene is a potential route, it is more commonly used as a building block which is then incorporated into a larger, more complex polymer backbone through further coupling reactions. nih.govacs.org

Table 1: Representative Thiophene-Based Conjugated Polymers and their Properties

| Polymer/Oligomer Class | Key Structural Features | Resulting Properties | Potential Applications |

| Polythiophenes | Polymerized thiophene rings | High charge carrier mobility, good environmental stability | Organic Field-Effect Transistors (OFETs), Solar Cells |

| Thiophene-Phenylene Co-oligomers | Alternating thiophene and phenyl rings | Highly emissive, tunable electronic levels | Organic Light-Emitting Diodes (OLEDs) nsc.ru |

| Donor-Acceptor (D-A) Polymers | Thiophene (donor) paired with electron-accepting units | Low bandgaps, broad absorption spectra | Organic Photovoltaics (OPV), Electrochromic Devices mdpi.com |

In addition to polymers, small, well-defined molecules are also a major focus of organic semiconductor research. illinois.edu These small molecules can form highly ordered crystalline thin films, which can lead to excellent charge transport properties. wiley-vch.de Oligomers of thiophene, such as bithiophene and terthiophene derivatives, are prominent examples. illinois.edu

2-(Hept-1-yn-1-yl)thiophene serves as a starting material for synthesizing more complex small-molecule semiconductors. The alkyne functionality allows for its coupling with other aromatic or heterocyclic units to build up a larger conjugated system. For example, it can be coupled with another thiophene unit to create a bithiophene derivative with specific side chains. The heptyl group helps to control the packing of these molecules in the solid state, which is a critical factor for device performance. nih.gov The ability to create molecules with precisely defined structures is a key advantage of small-molecule semiconductors, and 2-(Hept-1-yn-1-yl)thiophene provides a versatile platform for achieving this. mdpi.com

Building Block in Optoelectronic Device Research

Optoelectronic devices, which convert light into electricity or vice versa, are a major application area for organic materials. ucm.es Thiophene-based materials are widely used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nsc.ru The performance of these devices is highly dependent on the molecular structure of the active materials.

Application in Sensor Development Research

The electronic properties of conjugated materials can be sensitive to their local environment, making them suitable for use in chemical sensors. researchgate.net When a target analyte interacts with the sensor material, it can cause a measurable change in its conductivity, color, or fluorescence. Thiophene-based polymers and molecules have been explored for sensing a variety of analytes. nih.gov

2-(Hept-1-yn-1-yl)thiophene can be a precursor for sensor materials. The thiophene ring can act as the signaling unit, while the heptyl chain can be used to create a specific binding pocket for an analyte or to improve the material's processability. The alkyne group is particularly useful as it can be readily modified with a receptor unit designed to bind to a specific target molecule through "click chemistry" or other coupling reactions. For example, a research effort synthesized a new aluminum (III) ionophore that incorporated a thiophene ring into a larger heterocyclic structure for use in a potentiometric membrane sensor. nih.gov

Catalysis Research Applications

In the field of catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. Heterocyclic compounds like thiophene are of interest as components of these ligands. Furthermore, derivatives of 2-(Hept-1-yn-1-yl)thiophene have been used directly as organic catalysts.

Research has shown that benzothiophene (B83047) derivatives synthesized from a precursor, (2-(hept-1-yn-1-yl)phenyl)(methyl)sulfane, can act as anode catalysts for hydrazine (B178648) electrooxidation in fuel cells. dergipark.org.trresearchgate.net This suggests that the core structure, which is closely related to 2-(Hept-1-yn-1-yl)thiophene, possesses inherent electrochemical activity that can be harnessed for catalytic applications. The synthesis of these catalysts often involves a Sonogashira coupling reaction to introduce the heptynyl group, followed by an electrophilic cyclization. dergipark.org.tr The presence of different groups on the chemical structure was found to increase electrooxidation activity and stability. dergipark.org.tr Palladium-catalyzed reactions are also a major area where alkyne-bearing substrates like 2-(Hept-1-yn-1-yl)thiophene are used as reactants to build more complex molecular architectures. core.ac.uk

Table 2: Research Findings in Catalysis

| Catalyst Derivative | Synthesis Method | Application | Key Finding | Reference |

| 3-iodo-2-(p-tolyl)benzo[b]thiophene | Sonogashira coupling and electrophilic cyclization | Hydrazine electrooxidation | Presence of tolyl group increased electrooxidation activity and stability. | dergipark.org.tr |

| 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile | Coupling, cyclization, and condensation reactions | Anode catalyst for hydrazine electrooxidation | Exhibited the best catalytic activity among the tested benzothiophene derivatives. | researchgate.net |

Potential in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, ordered assemblies. supramolecularevans.com These interactions include hydrogen bonding and pi-pi stacking. beilstein-journals.org Such self-assembled structures are being explored for applications ranging from drug delivery to molecular machines.

Thiophene-containing molecules are attractive for supramolecular chemistry due to the potential for pi-pi stacking between the flat aromatic rings. rsc.org The 2-(Hept-1-yn-1-yl)thiophene molecule possesses features that could be exploited in this context. The thiophene ring can participate in stacking interactions, while the heptyl chain can form van der Waals interactions, helping to direct the self-assembly process. The alkyne group offers a site for attaching moieties that can engage in specific, directional interactions like hydrogen bonding. For instance, researchers have attached barbituric acid units to thiophene cores to drive supramolecular polymerization through hydrogen bonding, leading to the formation of highly emissive nanofibers. rsc.org While not specifically using the heptynyl derivative, this work demonstrates the principle of using functionalized thiophenes to create complex, functional supramolecular structures. rsc.orgnih.gov

Future Research Directions and Challenges for 2 Hept 1 Yn 1 Yl Thiophene

Development of Sustainable Synthetic Methodologies

The primary route to 2-(hept-1-yn-1-yl)thiophene and related alkynylthiophenes is the Sonogashira cross-coupling reaction. rsc.orgencyclopedia.pub Future research will undoubtedly focus on developing more sustainable and efficient versions of this transformation.

Key Research Objectives:

Green Solvents: A significant challenge lies in replacing traditional organic solvents with more environmentally benign alternatives. Research into performing Sonogashira couplings in water or bio-derived solvents like dimethylisosorbide (DMI) is a promising avenue. encyclopedia.pubnih.gov The development of water-soluble palladium catalysts and surfactants will be crucial for achieving high yields in aqueous media. nih.gov

Catalyst Improvement: The reliance on palladium, a precious and costly metal, is a major drawback. Future efforts will likely target the development of catalysts based on more abundant and less toxic metals. Furthermore, creating heterogeneous catalysts, such as palladium on carbon (Pd/C), could simplify product purification and catalyst recycling, contributing to a more sustainable process. rsc.org

Energy Efficiency: Many current protocols require elevated temperatures. A key challenge is the design of catalytic systems that can operate efficiently at or near room temperature, thereby reducing energy consumption. mdpi.com

| Parameter | Current Methods | Future Sustainable Goals |

| Solvent | Anhydrous organic solvents (e.g., THF, toluene) | Water, bio-derived solvents |

| Catalyst | Homogeneous Palladium complexes | Heterogeneous, non-precious metal catalysts |

| Energy | Elevated temperatures | Room temperature reactions |

| Byproducts | Stoichiometric amine salts | Minimal, easily recyclable byproducts |

Exploration of Novel Reactivity Patterns

The alkyne and thiophene (B33073) moieties in 2-(hept-1-yn-1-yl)thiophene offer multiple sites for chemical modification, opening doors to novel reactivity patterns.

Cycloaddition Reactions: The heptynyl group is a prime candidate for various cycloaddition reactions. rsc.orgresearchgate.net Future research could explore [2+2] and [2+2+2] cycloadditions with alkenes and other alkynes to construct complex polycyclic systems containing the thiophene unit. researchgate.net The development of transition-metal catalysts will be key to controlling the regio- and stereoselectivity of these reactions.

C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene ring is a highly sought-after transformation for its atom economy. A significant challenge is achieving regioselectivity, particularly differentiating between the C3, C4, and C5 positions. Catalyst-controlled regiodivergent C-H alkynylation has been demonstrated for other thiophene derivatives and could be a fruitful area of investigation for 2-(hept-1-yn-1-yl)thiophene. mdpi.com

Metal-Catalyzed Transformations: The alkyne can participate in a variety of metal-catalyzed reactions beyond simple coupling. For instance, cycloisomerization reactions of related allenyl ketones can lead to the formation of substituted furans, suggesting that 2-(hept-1-yn-1-yl)thiophene could be a precursor to novel furan-thiophene hybrid structures. nih.gov

Integration into Multi-Component Systems and Complex Architectures

The bifunctional nature of 2-(hept-1-yn-1-yl)thiophene makes it an attractive building block for the synthesis of more complex molecules and materials through multi-component reactions (MCRs).

Polymer Synthesis: The terminal alkyne functionality can be utilized in polymerization reactions to create novel polythiophenes with pendant heptyl chains. mdpi.comgoogle.com These polymers could exhibit interesting electronic and optical properties for applications in organic electronics. mdpi.com A key challenge will be to control the polymerization process to achieve well-defined polymer architectures with desired molecular weights and low polydispersity.

Oligomer Synthesis: The synthesis of well-defined oligomers containing the 2-(hept-1-yn-1-yl)thiophene unit is another promising research direction. researchgate.netacs.orgresearchgate.net These oligomers could serve as model compounds for understanding the properties of the corresponding polymers or could have applications in their own right, for example, as active materials in organic field-effect transistors (OFETs).

Drug Discovery: Thiophene derivatives are known to possess a wide range of biological activities. nih.govnih.govresearchgate.netnih.gov The incorporation of the 2-(hept-1-yn-1-yl)thiophene scaffold into larger molecules through MCRs could lead to the discovery of new therapeutic agents. A challenge in this area is the development of efficient and selective MCRs that can tolerate a wide range of functional groups.

Advanced Characterization Techniques and Methodological Development

A thorough understanding of the structure-property relationships of 2-(hept-1-yn-1-yl)thiophene and its derivatives will require the application of advanced characterization techniques.

Spectroscopic and Crystallographic Analysis: While standard techniques like NMR and mass spectrometry are essential, more advanced methods will be needed to probe the subtle electronic and structural features of this molecule and its assemblies. X-ray crystallography will be invaluable for determining the solid-state packing of oligomers and polymers, which is crucial for understanding their electronic properties.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a critical role in predicting the electronic and optical properties of 2-(hept-1-yn-1-yl)thiophene and its derivatives. mdpi.commdpi.comresearchgate.net These theoretical studies can guide the design of new materials with tailored properties and help to elucidate reaction mechanisms. A challenge will be to develop computational models that can accurately predict the properties of these materials in complex environments, such as in solution or in the solid state.

Addressing Scalability and Practicality in Academic Synthesis

For 2-(hept-1-yn-1-yl)thiophene to be more than a laboratory curiosity, challenges related to its scalable and practical synthesis must be addressed.

Process Optimization: A significant challenge is the transition from small-scale laboratory synthesis to larger-scale production. This will require careful optimization of reaction conditions, including catalyst loading, reaction time, and purification methods.

Cost-Effectiveness: The cost of starting materials and catalysts is a major consideration for large-scale synthesis. Future research should focus on developing synthetic routes that utilize inexpensive and readily available starting materials and catalysts.

Safety Considerations: The handling of reactive reagents, such as terminal alkynes and organometallic catalysts, on a larger scale requires careful consideration of safety protocols. The development of safer and more robust synthetic procedures will be essential for the practical application of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(hept-1-yn-1-yl)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically employs Pd-catalyzed cross-coupling between thiophene derivatives and terminal alkynes. For example, a Sonogashira coupling using 2-iodothioanisole and 1-heptyne with PdCl₂(PPh₃)₂/CuI in THF/Et₃N achieves a 94% yield . Alternatively, bromination of propargyl alcohol derivatives (e.g., using CBr₄/Ph₃P in CH₂Cl₂) followed by purification via flash chromatography yields halogenated analogs . Key variables affecting yield include catalyst loading (e.g., 0.33 mmol PdCl₂ vs. 0.017 mmol CuI), solvent polarity, and reaction time. Impurities often arise from incomplete coupling or side reactions; column chromatography with hexane/EtOAc (100:1) is effective for purification .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of 2-(hept-1-yn-1-yl)thiophene derivatives?

- Methodological Answer : ¹H NMR is critical for verifying alkyne and thiophene proton environments. For instance, the terminal alkyne proton in 2-(hept-1-yn-1-yl)thiophene derivatives resonates at δ 2.39 ppm (t, J = 7.4 Hz), while thiophene protons appear as singlets near δ 7.01 ppm . ¹³C NMR confirms sp-hybridized carbons (δ 73–96 ppm for alkyne carbons). High-resolution mass spectrometry (HRMS) validates molecular ions; deviations >0.0004 AMU suggest impurities . For complex mixtures, 2D NMR (e.g., HSQC, COSY) resolves overlapping signals.

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of 2-(hept-1-yn-1-yl)thiophene in materials science?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess charge transport. For example, HOMO-LUMO gaps in thiophene derivatives correlate with conductivity in organic semiconductors. Global reactivity descriptors (electrophilicity index, chemical potential) derived from FMOs predict nucleophilic/electrophilic sites, guiding functionalization strategies . Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets is standard. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How does incorporating 2-(hept-1-yn-1-yl)thiophene into conjugated polymers affect charge transport in organic photovoltaics (OPVs)?

- Methodological Answer : The alkyne group enhances π-conjugation, reducing bandgaps and improving light absorption. In copolymer systems (e.g., with benzodithiophene units), atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) assess morphology and crystallinity. Device efficiency (PCE%) is optimized by balancing donor-acceptor interfaces and hole mobility, measured via space-charge-limited current (SCLC) . For example, thiophene-based polymers achieve PCEs >10% in OPVs, outperforming non-conjugated analogs .

Q. What strategies resolve contradictions in reported synthetic yields for Pd-catalyzed cross-couplings of thiophene derivatives with terminal alkynes?

- Methodological Answer : Discrepancies arise from oxygen sensitivity, ligand choice, and alkyne steric hindrance. Inert conditions (N₂/Ar) and ligands like XPhos improve catalytic efficiency. Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. For sterically hindered substrates, microwave-assisted synthesis reduces reaction times. Conflicting data should be analyzed using statistical tools (e.g., Design of Experiments) to isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.